

An In-depth Technical Guide to Iodocycloheptane (CAS Number: 2404-36-6)

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Compound of Interest

Compound Name: *Iodocycloheptane*

Cat. No.: B12917931

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodocycloheptane, registered under CAS number 2404-36-6, is a seven-membered cyclic alkyl iodide. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and key transformations, including nucleophilic substitution and cross-coupling reactions, are presented. Spectroscopic data, safety information, and its potential applications as a versatile intermediate in organic synthesis and drug discovery are also discussed.

Chemical and Physical Properties

Iodocycloheptane is a colorless to light-yellow liquid. While extensive experimental data is not readily available in the literature, its properties can be extrapolated from similar iodoalkanes.

Property	Value	Reference
CAS Number	2404-36-6	[1] [2]
Molecular Formula	C ₇ H ₁₃ I	[1] [2]
Molecular Weight	224.08 g/mol	[1] [2]
Appearance	Colorless to light-yellow liquid	Inferred
Boiling Point	Not available	
Density	Not available	
Solubility	Soluble in common organic solvents (e.g., acetone, DMF)	[3] [4]

Synthesis of Iodocycloheptane

Iodocycloheptane can be synthesized from other cycloheptane derivatives. Two common methods are the conversion of cycloheptanol and the Finkelstein reaction from bromocycloheptane.

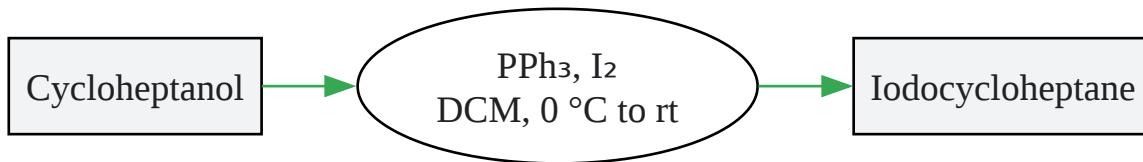
Synthesis from Cycloheptanol

A common method for the synthesis of iodoalkanes from alcohols is the use of triphenylphosphine and iodine.

Experimental Protocol:

- Materials: Cycloheptanol, triphenylphosphine, iodine, dichloromethane.
- Procedure:
 - In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.
 - Cool the solution to 0 °C in an ice bath.

- Slowly add iodine (1.2 equivalents) in portions to the stirred solution. The color will change to a deep brown.
- Add cycloheptanol (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extract the mixture with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **iodocycloheptane**.



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Synthesis of **Iodocycloheptane** from Cycloheptanol.

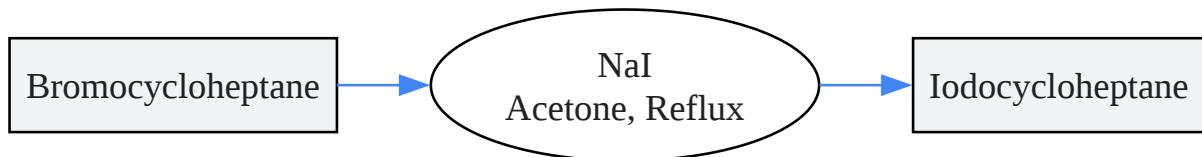
Finkelstein Reaction

The Finkelstein reaction is a halogen exchange reaction, where an alkyl bromide or chloride is converted to an alkyl iodide using an alkali metal iodide.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol:

- Materials: Bromocycloheptane, sodium iodide, acetone.
- Procedure:

- In a round-bottom flask, dissolve bromocycloheptane (1.0 equivalent) in acetone.
- Add sodium iodide (1.5 equivalents) to the solution.
- Reflux the reaction mixture for 12-24 hours. The formation of a white precipitate (sodium bromide) indicates the progress of the reaction.[4]
- Monitor the reaction by TLC or gas chromatography (GC).
- After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield **iodocycloheptane**.



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Finkelstein Reaction for **Iodocycloheptane** Synthesis.

Spectroscopic Data

While specific experimental spectra for **iodocycloheptane** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a complex multiplet for the proton on the carbon bearing the iodine atom (C-H) shifted downfield due to the electron-withdrawing effect of iodine.

The other methylene protons on the cycloheptane ring will appear as a series of overlapping multiplets in the upfield region.

Protons	Expected Chemical Shift (ppm)	Multiplicity
CH ₁	4.0 - 4.5	Multiplet
CH ₂	1.2 - 2.2	Multiplets

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atom attached to the iodine will be significantly shifted downfield. The other carbon atoms of the cycloheptane ring will appear at higher field.

Carbon	Expected Chemical Shift (ppm)
Cl	30 - 40
CH ₂	25 - 35

Infrared (IR) Spectroscopy

The IR spectrum of **iodocycloheptane** will be dominated by C-H stretching and bending vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at a low frequency.

Bond	Frequency (cm ⁻¹)	Intensity
C-H stretch (sp ³)	2850 - 3000	Strong
C-H bend	1450 - 1470	Medium
C-I stretch	500 - 600	Medium to Weak

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ at m/z 224 is expected. A prominent peak at m/z 97, corresponding to the loss of the iodine atom ([M-I]⁺), is also anticipated. Further

fragmentation of the cycloheptyl cation would lead to a series of smaller fragments.[8][9][10]

m/z	Ion
224	$[\text{C}_7\text{H}_{13}\text{I}]^+$ (Molecular Ion)
97	$[\text{C}_7\text{H}_{13}]^+$

Reactivity and Applications in Drug Development

Iodocycloheptane is a valuable intermediate in organic synthesis due to the reactivity of the carbon-iodine bond. The iodide is an excellent leaving group in nucleophilic substitution reactions and can participate in various carbon-carbon bond-forming cross-coupling reactions.

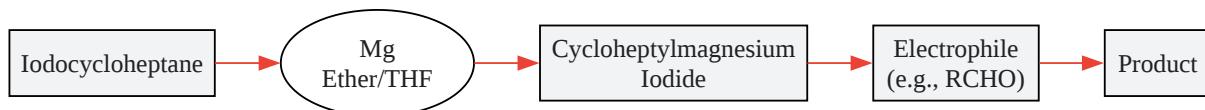
Grignard Reagent Formation

Iodocycloheptane can be used to prepare the corresponding Grignard reagent, cycloheptylmagnesium iodide, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[11][12][13][14][15][16]

Experimental Protocol:

- Materials: **Iodocycloheptane**, magnesium turnings, anhydrous diethyl ether or THF.
- Procedure:
 - In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.1 equivalents).
 - Add a small amount of a solution of **iodocycloheptane** (1.0 equivalent) in anhydrous diethyl ether or THF.
 - Initiate the reaction by gentle heating or the addition of a small crystal of iodine.
 - Once the reaction has started (indicated by bubbling and a change in color), add the remaining **iodocycloheptane** solution dropwise to maintain a gentle reflux.

- After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
- The resulting Grignard reagent can be used in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).



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Formation and Reaction of Cycloheptylmagnesium Iodide.

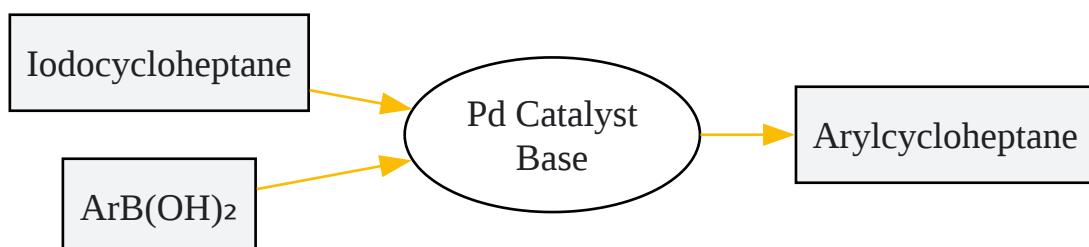
Suzuki-Miyaura Coupling

Iodocycloheptane can undergo Suzuki-Miyaura coupling with arylboronic acids to form arylcycloheptanes, a structural motif found in some biologically active molecules.[10][17][18][19][20][21]

Experimental Protocol:

- Materials: **Iodocycloheptane**, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/water or dioxane/water).
- Procedure:
 - To a reaction vessel, add the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
 - Purge the vessel with an inert gas.
 - Add a degassed solution of the solvent, followed by **iodocycloheptane** (1.0 equivalent).
 - Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC.
 - After cooling, add water and extract with an organic solvent (e.g., ethyl acetate).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.



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Suzuki-Miyaura Coupling of **Iodocycloheptane**.

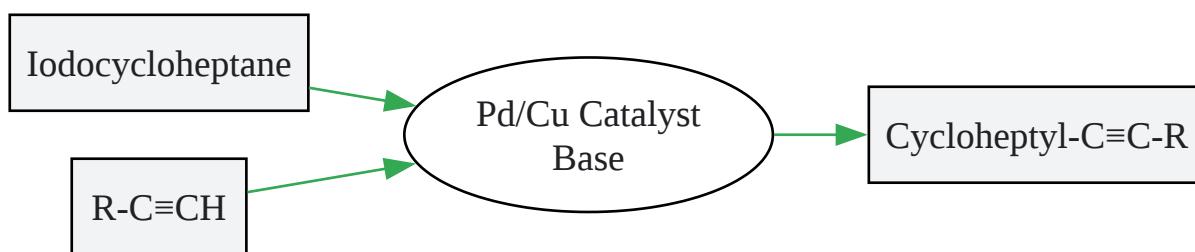
Sonogashira Coupling

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between **iodocycloheptane** and a terminal alkyne, providing access to cycloheptyl-substituted alkynes. [\[6\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Experimental Protocol:

- Materials: **Iodocycloheptane**, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (co-catalyst), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).
- Procedure:
 - In a reaction flask under an inert atmosphere, combine the palladium catalyst, copper(I) iodide, and the solvent.
 - Add the terminal alkyne (1.2 equivalents) and the base.
 - Add **iodocycloheptane** (1.0 equivalent) to the mixture.
 - Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC).

- Filter the reaction mixture to remove the catalyst and concentrate the filtrate.
- Purify the product by column chromatography.



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Sonogashira Coupling of **Iodocycloheptane**.

Relevance in Drug Discovery

The cycloheptane ring is a structural motif present in some natural products and synthetic compounds with biological activity. The ability to functionalize the cycloheptane scaffold using **iodocycloheptane** as an intermediate is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the introduction of aryl or alkynyl groups via cross-coupling reactions can be used to explore interactions with biological targets in the development of new therapeutic agents, including antiviral and anticancer drugs.[28][29][30][31][32][33][34]

Safety Information

No specific material safety data sheet (MSDS) for **iodocycloheptane** is readily available. The following information is based on analogous iodoalkanes, such as iodohexane and iodoheptane, and should be used as a guideline.[22][27][35][36][37]

Hazard	Description	Precautionary Measures
Health Hazards	May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.	Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Use in a well-ventilated area or fume hood.
Flammability	Combustible liquid.	Keep away from heat, sparks, and open flames.
First Aid	Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention.	
Storage	Store in a cool, dry, well-ventilated place away from light and incompatible materials such as strong oxidizing agents.	

Conclusion

Iodocycloheptane (CAS 2404-36-6) is a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available precursors and its reactivity in a range of transformations make it a valuable building block for the construction of complex molecules containing the cycloheptane moiety. This guide provides a foundation for researchers and drug development professionals to utilize **iodocycloheptane** in their synthetic endeavors. Further research into its specific properties and applications is warranted to fully explore its potential.

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